molecular formula C14H16ClN3O B2889599 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 727704-77-0

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No. B2889599
CAS RN: 727704-77-0
M. Wt: 277.75
InChI Key: VPDVTBKPRFUJLU-UHFFFAOYSA-N
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Description

The compound “3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile” is a complex organic molecule. It has a molecular formula of C14H16ClN3O and a molecular weight of 277.75 . The structure of the compound includes a piperazine ring, which is a common structural motif found in many pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have explored the synthesis of novel compounds utilizing piperazine derivatives, aiming to evaluate their biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, assessing their antimicrobial activities, which revealed some compounds possessing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kumar et al. (2017) synthesized a series of novel derivatives featuring a piperazine moiety, which were evaluated for their antidepressant and antianxiety activities, with some compounds showing significant effects (Kumar et al., 2017).

Chemical Synthesis Processes

The chemical synthesis processes involving piperazine derivatives have been a focal point of research. Aboussafy and Clive (2012) described a Dieckmann cyclization route to piperazine-2,5-diones, demonstrating a methodology for creating piperazine derivatives under specific conditions (Aboussafy & Clive, 2012). This chemical process highlights the versatility of piperazine derivatives in synthesizing cyclic compounds.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of piperazine derivatives have been investigated extensively. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent bacterial biofilm and MurB enzyme inhibitory activities, indicating their potential in addressing antibiotic resistance (Mekky & Sanad, 2020).

Pharmacological Evaluation

Pharmacological evaluations have also been conducted on compounds derived from or related to "3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile". For example, an assay method developed by Dwivedi et al. (2003) for a new CVS disorder agent emphasizes the importance of such derivatives in developing new therapeutic agents (Dwivedi et al., 2003).

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-11-2-3-12(15)10-13(11)17-6-8-18(9-7-17)14(19)4-5-16/h2-3,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVTBKPRFUJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile

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